3-Hydroxyvaleric acid

Description

3-Hydroxypentanoic acid has been reported in Brassica napus and Carteriospongia with data available.

Propriétés

IUPAC Name |

3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKYPYSUBKSCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83120-66-5 | |

| Record name | Poly(3-hydroxyvaleric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83120-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864240 | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10237-77-1 | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10237-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D6K40J6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the chemical structure of 3-hydroxyvaleric acid

An In-depth Technical Guide to 3-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a molecule of interest in metabolic research and as a building block for biodegradable polymers.

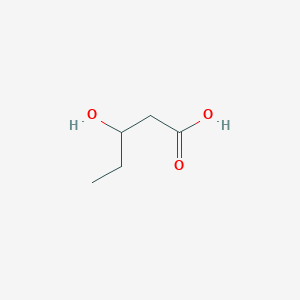

Chemical Identity and Structure

This compound, systematically named 3-hydroxypentanoic acid, is a five-carbon short-chain fatty acid.[1][2] It is characterized by a hydroxyl group at the third carbon position (the β-carbon). This compound is also classified as a ketone body.[1][2]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

References

3-Hydroxyvaleric Acid: An Anaplerotic Ketone Body with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvaleric acid (3-HV), a five-carbon (C5) ketone body, represents a unique player in cellular energy metabolism. Unlike the more commonly known four-carbon (C4) ketone bodies, acetoacetate and 3-hydroxybutyrate, 3-HV possesses anaplerotic properties, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This distinct characteristic stems from its origin in the metabolism of odd-chain fatty acids, which yields both acetyl-CoA and propionyl-CoA.[3] The propionyl-CoA moiety is converted to succinyl-CoA, a key TCA cycle intermediate, thus "refilling" the cycle.[3][4] This anaplerotic capacity has garnered significant interest in the context of neurological and metabolic disorders characterized by energy deficits. This technical guide provides a comprehensive overview of 3-HV as a ketone body, detailing its metabolism, physiological roles, and analytical methodologies, with a focus on its potential applications in drug development.

Metabolism of this compound

The metabolic pathway of 3-HV is intrinsically linked to the catabolism of odd-chain fatty acids and the subsequent fate of propionyl-CoA.

Production of this compound

Hepatic ketogenesis is the primary site of 3-HV synthesis. The process begins with the β-oxidation of odd-chain fatty acids, which generates acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[3] The condensation of propionyl-CoA with acetyl-CoA, catalyzed by β-ketothiolase, forms β-ketovaleryl-CoA. Subsequent reactions involving HMG-CoA synthase and HMG-CoA lyase analogs lead to the formation of the C5 ketone bodies, β-ketovalerate and 3-hydroxyvalerate (3-HV).[3] The triglyceride triheptanoin, composed of three seven-carbon fatty acids, is a clinically used precursor to elevate circulating levels of 3-HV.[5][6]

Utilization and Anaplerotic Function

Once released into circulation, 3-HV is taken up by extrahepatic tissues, including the brain and skeletal muscle, via monocarboxylate transporters.[5][7] Inside the cell, 3-HV is oxidized back to β-ketovalerate, which is then cleaved by thiolase into acetyl-CoA and propionyl-CoA.[3] While acetyl-CoA enters the TCA cycle for energy production, propionyl-CoA undergoes a series of enzymatic reactions to be converted into succinyl-CoA, an intermediate of the TCA cycle.[3][4] This replenishment of TCA cycle intermediates is the essence of 3-HV's anaplerotic function.[2]

Quantitative Data on this compound Metabolism

The following tables summarize available quantitative data regarding the pharmacokinetics and metabolism of this compound, primarily from studies involving the administration of its precursor, triheptanoin.

Table 1: Pharmacokinetic Parameters of this compound (as Beta-Hydroxypentanoate, BHP) Following Triheptanoin Administration in Humans

| Parameter | Healthy Subjects (Single Dose) | LC-FAOD Patients (Multiple Doses) | Reference |

| Dose | 0.3-0.4 g/kg triheptanoin | Up to 35% of daily caloric intake from triheptanoin | [6][7] |

| Cmax (µM) | ~25-35 | ~100-300 | [6][7] |

| Tmax (hr) | ~2-4 | Variable, multiple peaks | [6][7] |

| AUC (µM·hr) | Not consistently reported | Not consistently reported | [6][7] |

LC-FAOD: Long-Chain Fatty Acid Oxidation Disorders

Table 2: Comparative Plasma Concentrations of Ketone Bodies After Triheptanoin Administration

| Metabolite | Approximate Peak Plasma Concentration (µM) | Reference |

| Heptanoate | >1000 | [6][7] |

| Beta-hydroxybutyrate (BHB) | ~200-500 | [6][7] |

| Beta-hydroxypentanoate (BHP) | ~100-300 | [6][7] |

Signaling Pathways and Cellular Effects

Emerging evidence suggests that short-chain fatty acids and ketone bodies can act as signaling molecules, influencing cellular processes beyond their role as energy substrates.

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids with chain lengths from C2 to C6 have been shown to activate G-protein coupled receptors, particularly GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[1][8] Propionate (C3) is a potent agonist of GPR41.[1] Given its structural similarity as a C5 carboxylic acid, it is plausible that 3-HV may also interact with and activate GPR41, leading to downstream signaling cascades. Activation of GPR41 has been linked to the modulation of inflammatory responses and metabolic regulation.[8][9]

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids, notably butyrate, are known inhibitors of histone deacetylases (HDACs).[10][11] By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[10] This epigenetic modification has been linked to anti-inflammatory and neuroprotective effects. While the direct inhibitory effect of 3-HV on HDACs has not been extensively studied, its structural similarity to other short-chain fatty acids suggests it may possess similar properties. Furthermore, the related ketone body, 3-hydroxybutyrate, has been shown to induce a novel histone modification, β-hydroxybutyrylation, which is also associated with changes in gene expression.[12][13][14]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid.

1. Sample Preparation:

-

To 50 µL of plasma, add 100 µL of an internal standard solution (e.g., a stable isotope-labeled 3-HV) in methanol containing 0.1% formic acid.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 3-HV from other plasma components. For example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-HV (e.g., m/z 117.1 -> 71.1) and its internal standard.

Measurement of Ketone Body Turnover Using Stable Isotope Tracers

This is a general workflow that can be adapted for studying 3-HV kinetics in vivo.

1. Tracer Infusion:

-

A primed-continuous infusion of a stable isotope-labeled tracer of 3-HV (e.g., [13C5]-3-HV) is administered intravenously to a subject at a constant rate.

2. Blood Sampling:

-

Blood samples are collected at regular intervals before and during the tracer infusion to measure the isotopic enrichment of 3-HV in the plasma.

3. Sample Analysis:

-

Plasma samples are processed and analyzed by GC-MS or LC-MS/MS to determine the ratio of the labeled to unlabeled 3-HV.

4. Kinetic Modeling:

-

The rate of appearance (Ra) of 3-HV, which reflects its production rate, is calculated using steady-state or non-steady-state equations based on the tracer infusion rate and the isotopic enrichment of plasma 3-HV.

Anaplerotic Flux from this compound to the Krebs Cycle

The conversion of the propionyl-CoA moiety of 3-HV to succinyl-CoA represents a key anaplerotic input into the Krebs cycle.

Conclusion and Future Directions

This compound stands out as a ketone body with the unique ability to replenish TCA cycle intermediates, offering a potential therapeutic advantage in conditions of compromised energy metabolism. The development of its precursor, triheptanoin, has paved the way for clinical investigations into its efficacy. While the direct signaling roles of 3-HV are still under investigation, its potential to interact with GPCRs and modulate epigenetic mechanisms warrants further exploration. The analytical methods outlined in this guide provide a framework for researchers to quantify 3-HV and elucidate its metabolic fate and physiological effects. Future research should focus on obtaining more precise quantitative data on the production and utilization rates of 3-HV in various tissues and directly comparing its metabolic and signaling properties to those of C4 ketone bodies. Such studies will be crucial for fully understanding the therapeutic potential of this anaplerotic ketone body and for the development of novel therapeutic strategies targeting cellular bioenergetics.

References

- 1. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Uptake of ketone bodies by rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain uptake and metabolism of ketone bodies in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]

- 10. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsartor.org [gsartor.org]

- 12. Histone β‐hydroxybutyrylation is critical in reversal of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Histone Lysine β-hydroxybutyrylation in bovine tissues, cells, and cumulus-oocyte complexes | bioRxiv [biorxiv.org]

- 14. Brain histone beta-hydroxybutyrylation couples metabolism with gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxyvaleric Acid: From Discovery to Modern-Day Research

Abstract

3-Hydroxyvaleric acid, a five-carbon ketone body, has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolic disease and neurobiology. First identified in the context of inborn errors of metabolism, its role has expanded to that of a potential therapeutic agent due to its unique anaplerotic properties. This technical guide provides a comprehensive overview of the discovery, history, metabolic significance, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The discovery of this compound is intrinsically linked to the study of organic acidurias, a class of inherited metabolic disorders.

1.1. First Identification in Propionic Acidemia:

In 1978, a seminal paper by Sweetman, Weyler, Nyhan, and colleagues documented the first identification of this compound in the urine of a patient with propionyl-CoA carboxylase deficiency, the enzymatic defect underlying propionic acidemia.[1][2][3] This discovery was part of a broader effort to characterize the abnormal metabolic profiles in patients with this disorder. The authors proposed that this compound, along with its keto-acid counterpart, 3-oxovaleric acid, were likely products of the condensation of propionyl-CoA and acetyl-CoA.[1]

1.2. Association with Methylmalonic Aciduria:

Shortly after its discovery in propionic acidemia, this compound was also identified as a urinary metabolite in patients with methylmalonic aciduria.[4] This finding was logical, as both propionic acidemia and methylmalonic aciduria are characterized by the accumulation of propionyl-CoA.[4] These early studies, utilizing gas chromatography-mass spectrometry (GC-MS), were pivotal in establishing this compound as a biomarker for these related metabolic disorders.[1][4]

1.3. A Timeline of Key Developments:

-

1978: First documented identification of this compound in a patient with propionyl-CoA carboxylase deficiency by Sweetman et al.[1][5]

-

1980: Identification of this compound in the urine of patients with methylmalonic aciduria by Kuhara and Matsumoto.[4]

-

Late 20th Century: Continued characterization of this compound as a secondary metabolite in various organic acidurias.

-

Early 21st Century: Growing interest in the anaplerotic properties of this compound and the use of its precursor, triheptanoin, as a therapeutic agent for fatty acid oxidation disorders and other metabolic diseases.[6][7]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its analysis and for understanding its biological behavior.

| Property | Value | Reference |

| Chemical Formula | C5H10O3 | [7] |

| Molar Mass | 118.13 g/mol | [7] |

| IUPAC Name | 3-hydroxypentanoic acid | [8] |

| Synonyms | β-Hydroxyvaleric acid, 3-hydroxypentanoate | [7] |

| CAS Number | 10237-77-1 | [8] |

| Appearance | Solid | [8] |

| Solubility in Water | 784.8 g/L (estimated) | [7] |

| pKa | ~4.7 | N/A |

Metabolic Pathways

This compound is not a primary metabolite but rather arises as a consequence of metabolic dysregulation or the introduction of specific precursors.

3.1. Biosynthesis from Propionyl-CoA and Acetyl-CoA:

The primary route of this compound formation is through the condensation of propionyl-CoA and acetyl-CoA.[9] This reaction is catalyzed by β-ketothiolase. In conditions where propionyl-CoA accumulates, such as propionic acidemia and methylmalonic aciduria, this pathway becomes more active, leading to increased production of this compound.[9]

3.2. Anaplerotic Role in the Tricarboxylic Acid (TCA) Cycle:

This compound is considered an anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle.[7][10] This is a key property that distinguishes it from the more common four-carbon ketone bodies. This compound can be converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, a direct intermediate of the TCA cycle.[11][12]

3.3. Metabolism of Triheptanoin:

The triglyceride triheptanoin, composed of three seven-carbon fatty acid chains, is a clinically used precursor for this compound.[6] Upon ingestion, triheptanoin is hydrolyzed to heptanoate, which undergoes β-oxidation to yield propionyl-CoA and acetyl-CoA. These products can then enter the biosynthetic pathway for this compound.[13]

Association with Disease

Elevated levels of this compound are primarily associated with inborn errors of metabolism.

| Disease | Typical Concentration Range in Urine (mmol/mol creatinine) | Typical Concentration Range in Plasma (µmol/L) |

| Healthy Individuals | 0 - 2 | 0 - 2 |

| Propionic Acidemia | Significantly elevated (can be >100) | Significantly elevated |

| Methylmalonic Aciduria | Significantly elevated (can be >100) | Significantly elevated |

Note: These values can vary significantly depending on the specific enzymatic defect, metabolic state of the patient, and analytical method used.

The accumulation of this compound and other organic acids in these disorders can contribute to metabolic acidosis and neurological complications.[14] There is also emerging research into the potential neuroprotective effects of its parent compound, valeric acid, in models of neurodegenerative diseases, although the direct role of this compound in these processes is not yet well understood.[15][16]

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for both clinical diagnostics and research.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis:

GC-MS is a classic and robust method for the analysis of organic acids in urine.[1][2][3]

Methodology:

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid).

-

Acidify the urine to a pH < 2 with HCl.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (repeat 2-3 times).

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the organic acids.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode.

-

Identification is based on retention time and comparison of the mass spectrum to a reference library. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

-

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Organic Acid Analysis:

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and is increasingly used for the analysis of organic acids in plasma.[17]

Methodology:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 50-100 µL), add an internal standard.

-

Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (typically 3-4 volumes).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a reverse-phase C18 column or a HILIC column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate the analytes.

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

-

Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

5.3. Chemical Synthesis:

While not a routine procedure for most labs, the chemical synthesis of this compound can be achieved through various organic chemistry routes, often involving the reduction of a corresponding keto-ester. A general approach involves the Reformatsky reaction or aldol-type condensation followed by reduction and hydrolysis.

Future Directions

The study of this compound is an expanding field. Future research is likely to focus on:

-

Therapeutic Potential: Further investigation into the therapeutic benefits of triheptanoin and other precursors of this compound for a wider range of metabolic and neurological disorders.

-

Signaling Roles: Although primarily viewed as a metabolite, exploring potential signaling functions of this compound or its derivatives could unveil novel biological roles.

-

Biomarker Discovery: Refining its use as a biomarker for disease monitoring and assessing therapeutic efficacy.

-

Microbiome Interactions: Investigating the role of the gut microbiome in the production and metabolism of this compound.

Conclusion

This compound, once a mere diagnostic marker for rare metabolic diseases, now stands at the intersection of intermediary metabolism and therapeutic intervention. Its anaplerotic capability to fuel the TCA cycle offers a promising avenue for treating energy-deficient states. A thorough understanding of its history, metabolism, and analytical measurement is paramount for advancing research and translating its potential into clinical applications. This guide provides a foundational resource for scientists and clinicians dedicated to exploring the multifaceted nature of this intriguing molecule.

References

- 1. erndim.org [erndim.org]

- 2. aurametrix.weebly.com [aurametrix.weebly.com]

- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. metbio.net [metbio.net]

- 5. Studies on the urinary acidic metabolites from three patients with methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]

- 8. researchgate.net [researchgate.net]

- 9. 3-Hydroxyvaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 11. Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]

- 13. researchgate.net [researchgate.net]

- 14. Propionic acidemia - Wikipedia [en.wikipedia.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of 3-Hydroxyvaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvaleric acid (3-HV), a five-carbon chiral molecule, is a valuable building block for the synthesis of pharmaceuticals and biodegradable polymers. Its presence in nature, though not as ubiquitous as other hydroxy acids, is significant, particularly within the microbial kingdom. This technical guide provides an in-depth exploration of the natural sources of this compound, with a primary focus on its microbial production as a constituent of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The guide details quantitative data, experimental protocols for extraction and analysis, and the underlying biosynthetic pathways. While mentions of 3-HV in plants and animals exist, this document will also address the current limitations in available research for these sources.

Microbial Production of this compound

The most well-documented natural source of this compound is as a monomeric unit within the biodegradable polyester, PHBV. This copolymer is synthesized by a variety of bacteria as an intracellular carbon and energy storage material. The incorporation of 3-HV monomers into the poly(3-hydroxybutyrate) (PHB) backbone significantly improves the polymer's mechanical properties, making it more flexible and less brittle.

Microbial Strains and Production Strategies

Several bacterial species are known to produce PHBV. Key native producers include Cupriavidus necator (formerly Ralstonia eutropha), a well-studied bacterium capable of accumulating high levels of PHBV.[1] Additionally, through metabolic engineering, strains of Escherichia coli have been developed to efficiently produce 3-HV and PHBV from various carbon sources.[2][3][4][5]

The production of the 3-HV monomer typically requires the provision of precursor substrates that can be metabolized to propionyl-CoA, the direct precursor for 3-HV synthesis. Common precursors include propionic acid, valeric acid, levulinic acid, and propanol.[6][7] Researchers have successfully manipulated the composition of PHBV by varying the concentration of these precursors in the culture medium.[6][8]

Quantitative Data on Microbial 3-HV Production

The following tables summarize quantitative data from various studies on the microbial production of PHBV, highlighting the achievable 3-hydroxyvalerate content.

Table 1: PHBV Production by Cupriavidus necator

| Carbon Source(s) | Precursor(s) for 3-HV | Cell Dry Weight (g/L) | PHBV Content (% of CDW) | 3-HV Fraction (mol%) | Reference |

| Fructose | Propanol, Beef Extract | - | - | 54.1 | [7] |

| Fructose | Citric Acid | - | - | 11.0 | [7] |

| Mineral Medium | Levulinic Acid, Sodium Propionate | - | - | 80 | [6] |

Table 2: 3-HV and PHBV Production by Engineered Escherichia coli

| Carbon Source | Key Genetic Modifications | Product Titer (g/L) | Yield (%) | 3-HV Fraction (mol%) | Reference |

| Glycerol | Activation of Sbm pathway, deregulation of glyoxylate shunt, blockage of oxidative TCA cycle | 3.71 (3-HV) | 24.1 | - | [2][9] |

| Glucose, Threonine | Overexpression of threonine deaminase | - | - | 5.09 | [5] |

| Xylose | Overexpression of threonine deaminase, mutated thrABC operon | - | - | 17.5 | [5] |

| Levulinic Acid | Expression of lvaEDABC, phaAB, phaC | 1.4 (P(3HB-co-3HV-co-4HV)) | 35.6 (wt%) | 6 | [3] |

| Glucose, Propionate | Expression of PHB biosynthesis genes in fadR atoC(Con) mutant | - | - | Manipulable by precursor concentration | [8] |

Experimental Protocols

Extraction of PHBV from Bacterial Cells

A common and effective method for extracting PHBV from bacterial biomass involves sodium hypochlorite digestion to lyse non-PHA cellular material, followed by solvent extraction of the polymer.[10][11][12][13][14]

Protocol: Sodium Hypochlorite and Chloroform Extraction

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with distilled water and lyophilize to obtain the cell dry weight (CDW).

-

Cell Lysis with Sodium Hypochlorite:

-

Resuspend the lyophilized cell biomass in a 4-10% (v/v) sodium hypochlorite solution.

-

Incubate the suspension at 37°C for 30-60 minutes to digest the non-PHBV cellular components.[13]

-

Centrifuge the mixture to pellet the insoluble PHBV granules.

-

Wash the pellet sequentially with distilled water, acetone, and ethanol to remove residual hypochlorite and other impurities.

-

-

Solvent Extraction with Chloroform:

-

Dissolve the washed PHBV pellet in hot chloroform.

-

Filter the chloroform solution to remove any remaining cellular debris.

-

-

PHBV Precipitation:

-

Precipitate the PHBV from the chloroform solution by adding a non-solvent such as cold ethanol or methanol (typically in a 1:10 v/v ratio of chloroform to non-solvent).[14]

-

Collect the precipitated PHBV by filtration or centrifugation.

-

Dry the purified PHBV polymer.

-

Quantification and Characterization of 3-Hydroxyvalerate

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for determining the monomeric composition of PHBV. The polymer is first subjected to methanolysis to convert the monomers into their volatile methyl ester derivatives.[15][16][17]

Protocol: GC-MS Analysis of PHBV Monomers

-

Methanolysis:

-

Place a known amount of dried PHBV (or lyophilized bacterial cells) in a screw-capped glass tube.

-

Add a solution of acidified methanol (e.g., 3% (v/v) H₂SO₄ in methanol) and chloroform. An internal standard (e.g., benzoic acid) can be added for quantification.

-

Heat the mixture at 100°C for 2-4 hours to facilitate the transesterification of the polymer into methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate.

-

After cooling, add water and vortex to separate the phases. The methyl esters will be in the organic (chloroform) phase.

-

-

GC-MS Analysis:

-

Inject an aliquot of the organic phase into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS) for separation.

-

The temperature program should be optimized to achieve good separation of the methyl esters.

-

Identify the peaks corresponding to methyl 3-hydroxybutyrate and methyl 3-hydroxyvalerate based on their retention times and mass spectra, comparing them to authentic standards.

-

Quantify the relative amounts of each monomer by integrating the peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques for determining the structure and composition of PHBV.[18][19][20][21]

Protocol: NMR Analysis of PHBV

-

Sample Preparation: Dissolve a small amount of the purified PHBV polymer in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum.

-

The characteristic peaks for the 3-hydroxybutyrate (3HB) and 3-hydroxyvalerate (3HV) units can be identified and their integrals used to calculate the molar composition of the copolymer. Key resonances include the methyl protons of 3HB and 3HV, and the methine protons of both monomers.

-

-

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

The carbonyl and methyl carbons of the 3HB and 3HV units show distinct chemical shifts, which can also be used to determine the copolymer composition and sequence distribution (i.e., whether the monomers are arranged randomly or in blocks).

-

Biosynthetic Pathways

Microbial Biosynthesis of 3-Hydroxyvalerate

The biosynthesis of the 3-HV monomer in bacteria starts from propionyl-CoA. This precursor can be generated from various metabolic pathways, depending on the substrate provided.

Caption: Microbial biosynthesis of 3-hydroxyvalerate (3-HV) and its incorporation into PHBV.

In this pathway, β-ketothiolase (encoded by genes such as phaA or bktB) catalyzes the condensation of propionyl-CoA and acetyl-CoA to form 3-ketovaleryl-CoA. Subsequently, acetoacetyl-CoA reductase (encoded by phaB) reduces 3-ketovaleryl-CoA to (R)-3-hydroxyvaleryl-CoA. Finally, PHA synthase (encoded by phaC) polymerizes (R)-3-hydroxyvaleryl-CoA along with (R)-3-hydroxybutyryl-CoA to form the PHBV copolymer.[5] In engineered E. coli, the "sleeping beauty mutase" (Sbm) pathway can be activated to convert succinyl-CoA to propionyl-CoA, enabling 3-HV production from unrelated carbon sources like glucose or glycerol.[2][9]

Other Natural Sources of this compound

While microbial production is the most extensively studied source, this compound has been reported in other natural contexts, though detailed information is scarce.

Plants

Marine Organisms

The marine sponge Carteriospongia has also been cited as a source of this compound.[27] However, similar to the case with Brassica napus, quantitative data and specific experimental protocols for the isolation and analysis of 3-HV from this organism are limited. Studies on Carteriospongia species tend to focus on the broader antimicrobial and bioactive properties of their extracts, often identifying a multitude of compounds without detailed quantification of each.[28][29][30][31]

Animals

In mammals, this compound can be formed as a five-carbon ketone body during the metabolism of odd-chain fatty acids. While methods for the general quantification of ketone bodies (such as 3-hydroxybutyrate and acetoacetate) in biological fluids like plasma are established, specific and detailed protocols for the routine quantification of this compound in this context are not as common.[32][33][34][35][36]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the production, extraction, and analysis of this compound from microbial sources.

Caption: General experimental workflow for microbial this compound production and analysis.

Conclusion

The primary and most well-characterized natural source of this compound is its microbial production as a component of the biopolymer PHBV. Extensive research has provided a solid foundation of quantitative data and detailed experimental protocols for its production, extraction, and analysis from bacteria such as Cupriavidus necator and engineered E. coli. While 3-HV has been reported in plants and marine organisms, and is a known metabolite in animals, these sources are significantly less studied, and there is a notable lack of in-depth technical information regarding its quantification and isolation from these contexts. For researchers and professionals in drug development and material science, the microbial route currently offers the most viable and well-understood platform for obtaining this compound. Further research into the less-explored natural sources may unveil new and potentially advantageous methods of production in the future.

References

- 1. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the 3-hydroxyvalerate component in bioplastic PHBV production by Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) in a recombinant Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum MTCC 13074 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A detailed survey of seed coat flavonoids in developing seeds of Brassica napus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification and Quantification of Glucosinolates and Phenolics in a Large Panel of Brassica napus Highlight Valuable Genetic Resources for Chemical Ecology and Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of flavonoids and hydroxycinnamic acid derivatives in rapeseeds (Brassica napus L. var. napus) by HPLC-PDA--ESI(--)-MS(n)/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Hydrophilic Metabolites from the Tropical Marine Sponge Carteriospongia sp. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 28. Identification and Antimicrobial Potential of Marine Sponges (Carteriospongia foliascens, Callyspongia fallax, and Paratetilla arcifera) from Kenyan Marine Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Identification and Antimicrobial Potential of Marine Sponges (Carteriospongia foliascens, Callyspongia fallax, and Paratetilla arcifera) from Kenyan Marine Waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The determination of ketone bodies: preanalytical, analytical and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. arigobio.com [arigobio.com]

- 35. researchgate.net [researchgate.net]

- 36. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

Anaplerotic Properties of 3-Hydroxyvaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyvaleric acid, a five-carbon ketone body, presents a unique metabolic profile with significant anaplerotic potential. Unlike traditional four-carbon ketone bodies, its catabolism yields propionyl-CoA, which is subsequently converted to the Krebs cycle intermediate, succinyl-CoA. This process directly replenishes the pool of tricarboxylic acid (TCA) cycle intermediates, a mechanism known as anaplerosis. This guide provides an in-depth technical overview of the anaplerotic properties of this compound, including its metabolic pathway, experimental quantification, and potential downstream effects on neurotransmitter synthesis and mitochondrial function. While direct experimental data on this compound is emerging, much of our current understanding is derived from studies of its metabolic precursor, triheptanoin.

Introduction to Anaplerosis and this compound

Anaplerosis, from the Greek "to fill up," refers to the metabolic pathways that replenish the intermediates of the TCA cycle.[1] These intermediates can be depleted during biosynthetic processes, and their replenishment is crucial for maintaining cellular energy homeostasis and function.[1] this compound is a C5-ketone body produced from the metabolism of odd-chain fatty acids, such as heptanoate.[2] Its primary therapeutic and research interest lies in its potent anaplerotic properties, which are not shared by the more common C4-ketone bodies, acetoacetate and β-hydroxybutyrate.[3]

Metabolic Pathway of this compound Anaplerosis

The anaplerotic effect of this compound stems from its catabolism to propionyl-CoA, which is then converted to succinyl-CoA, a key intermediate of the Krebs cycle. This pathway effectively "fills up" the cycle, enhancing its capacity for both energy production and biosynthesis.

The metabolic journey from the dietary precursor, triheptanoin, to succinyl-CoA is a multi-step process primarily occurring in the liver and subsequently in other tissues.

-

Step 1: Hydrolysis of Triheptanoin. Triheptanoin, a triglyceride composed of three seven-carbon fatty acid chains (heptanoate), is hydrolyzed in the gut by lipases into glycerol and three molecules of heptanoate.[2]

-

Step 2: β-oxidation of Heptanoate. Heptanoate undergoes β-oxidation in the mitochondria, yielding two molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][4]

-

Step 3: Formation of this compound. A portion of the heptanoate is metabolized in the liver to form the C5-ketone bodies, β-ketopentanoate and β-hydroxypentanoate (3-hydroxyvalerate).[2]

-

Step 4: Conversion of Propionyl-CoA to Succinyl-CoA. This is the core of the anaplerotic pathway and involves three key enzymatic reactions:

-

Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

-

Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA.[5]

-

Quantitative Data on Anaplerotic Effects

Direct quantitative data from studies administering this compound are limited. However, studies on its precursor, triheptanoin, provide valuable insights into its anaplerotic potential by measuring the levels of TCA cycle intermediates.

Table 1: Concentration of TCA Cycle Intermediates in Patients with Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Treated with Triheptanoin

| Metabolite | Concentration (Z-score vs. control) | Reference |

| Citrate | Increased | [4] |

| α-Ketoglutarate | Increased | [4] |

| Succinate | Increased | [4] |

| Fumarate | Increased | [4] |

| Malate | Increased | [4] |

Note: Z-score indicates the number of standard deviations from the mean of age and sex-matched controls. An increase suggests a replenishment of the TCA cycle intermediates.

Experimental Protocols

Quantification of TCA Cycle Intermediates using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of TCA cycle intermediates in biological matrices.[2][6]

Protocol Outline:

-

Sample Preparation:

-

Biological samples (e.g., plasma, tissue homogenates, cell lysates) are collected.

-

Proteins are precipitated using a cold organic solvent (e.g., acetonitrile or methanol).[2]

-

The supernatant containing the metabolites is collected after centrifugation.

-

Stable isotope-labeled internal standards for each analyte are added to correct for matrix effects and variations in extraction efficiency.[2]

-

-

Chromatographic Separation:

-

The extracted metabolites are separated using a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column.[2]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically used.

-

-

Mass Spectrometric Detection:

-

The separated metabolites are ionized using electrospray ionization (ESI) in either positive or negative mode.

-

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

-

-

Data Analysis:

-

Peak areas are integrated, and the concentration of each analyte is calculated by comparing its peak area ratio to the internal standard against a calibration curve.

-

Stable Isotope Tracing to Monitor Anaplerotic Flux

Stable isotope tracing is a powerful technique to follow the metabolic fate of a substrate and quantify its contribution to downstream metabolic pathways.[7][8]

Protocol Outline:

-

Tracer Administration:

-

A stable isotope-labeled precursor, such as [U-¹³C₅]-3-hydroxyvalerate or a labeled odd-chain fatty acid, is administered to the biological system (e.g., cell culture, animal model).

-

-

Sample Collection and Preparation:

-

Samples are collected at various time points.

-

Metabolites are extracted as described in the LC-MS/MS protocol.

-

-

LC-MS/MS Analysis:

-

The mass isotopologue distribution (MID) of TCA cycle intermediates is determined by monitoring the masses of the labeled and unlabeled forms of each metabolite.

-

-

Flux Analysis:

-

The fractional contribution of the tracer to the synthesis of each intermediate is calculated from the MID data.

-

Metabolic flux analysis (MFA) can be used to model the rates of metabolic reactions and quantify the anaplerotic flux.[7]

-

Potential Downstream Effects and Signaling

Neurotransmitter Synthesis: Glutamate and GABA

The anaplerotic replenishment of the TCA cycle by this compound can potentially influence the synthesis of the neurotransmitters glutamate and GABA, as α-ketoglutarate, a TCA cycle intermediate, is a direct precursor for glutamate.[9] Glutamate, in turn, is the precursor for the inhibitory neurotransmitter GABA.

While direct quantitative studies on the effect of this compound on glutamate and GABA levels are lacking, studies on the related ketone body, 3-hydroxybutyrate, have shown an increase in brain GABA levels.[10] This suggests a potential mechanism by which odd-chain ketone bodies could modulate neuronal excitability.

Mitochondrial Function

By providing a substrate for the TCA cycle, this compound can potentially enhance mitochondrial respiration and ATP production. The Seahorse XF Analyzer is a key technology for assessing mitochondrial function in real-time.[5]

Seahorse XF Mito Stress Test Protocol Outline:

-

Cell Seeding: Cells are seeded in a Seahorse XF microplate.

-

Assay Medium: Cells are incubated in a bicarbonate-free assay medium prior to the assay.

-

Drug Injection: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial function:

-

Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration and proton leak.[5]

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[5]

-

Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.[5]

-

-

Data Acquisition and Analysis: The oxygen consumption rate (OCR) is measured in real-time, and parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.

While direct studies on this compound are needed, research on 3-hydroxybutyrate has demonstrated an increase in basal oxygen consumption and ATP production in neurons.[11]

Conclusion and Future Directions

This compound holds significant promise as an anaplerotic agent due to its unique metabolic fate. Its ability to replenish the Krebs cycle through the generation of succinyl-CoA has important implications for cellular energy metabolism and biosynthetic processes. While research on its precursor, triheptanoin, has provided strong evidence for its anaplerotic effects, further studies directly investigating the quantitative impact of this compound on TCA cycle intermediates, neurotransmitter levels, and mitochondrial function are warranted. Such research will be crucial for elucidating its full therapeutic potential in a range of metabolic and neurological disorders.

References

- 1. Quantification of GABA, glutamate and glutamine in a single measurement at 3 T using GABA-edited MEGA-PRESS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 9. reddit.com [reddit.com]

- 10. bayes.wustl.edu [bayes.wustl.edu]

- 11. GABA, Glutamate and Neural Activity: A Systematic Review With Meta-Analysis of Multimodal 1H-MRS-fMRI Studies - PMC [pmc.ncbi.nlm.nih.gov]

3-hydroxyvaleric acid biosynthesis pathway

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-HV) is a valuable chiral building block with applications in the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. As a five-carbon hydroxy acid, it serves as a precursor for the production of various specialty chemicals and is a key monomer in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable thermoplastic with properties comparable to polypropylene. The microbial production of 3-HV from renewable feedstocks presents a sustainable alternative to chemical synthesis. This technical guide provides a comprehensive overview of the core biosynthesis pathway of 3-HV, engineered strategies for its production in microbial hosts, quantitative data from key studies, and detailed experimental protocols.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in engineered microorganisms, particularly Escherichia coli, is a three-step enzymatic pathway that utilizes the central metabolic intermediates acetyl-CoA and propionyl-CoA.

The pathway proceeds as follows:

-

Condensation: One molecule of acetyl-CoA and one molecule of propionyl-CoA are condensed to form 3-ketovaleryl-CoA. This reaction is catalyzed by a β-ketothiolase. Several β-ketothiolases, such as BktB from Cupriavidus necator (formerly Ralstonia eutropha) or PhaA from various organisms, have been successfully utilized for this step.[1]

-

Reduction: The 3-ketovaleryl-CoA is then stereoselectively reduced to (R)-3-hydroxyvaleryl-CoA or (S)-3-hydroxyvaleryl-CoA. This reduction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase, such as PhaB from C. necator.[2] The stereospecificity of the reductase determines the chirality of the final 3-HV product.

-

Hydrolysis: Finally, the thioester bond of 3-hydroxyvaleryl-CoA is hydrolyzed to release free this compound. This final step is typically catalyzed by a thioesterase, such as the native E. coli thioesterase II (TesB).[3]

References

- 1. Construction of recombinant Escherichia coli strains for production of poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Hydroxyvaleric Acid: An Anaplerotic Approach to Neurological and Metabolic Disorders

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyvaleric acid, a five-carbon ketone body, is emerging as a molecule of significant therapeutic interest, primarily due to its unique anaplerotic properties. Unlike traditional four-carbon ketone bodies, this compound can replenish intermediates of the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production. This capability addresses the underlying metabolic deficits in a range of neurological and metabolic disorders characterized by impaired energy metabolism. The primary route of administration for generating this compound is through the oral delivery of triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids. This guide provides a comprehensive overview of the core science behind this compound, including its metabolism, mechanism of action, and the preclinical and clinical evidence supporting its therapeutic potential. Detailed experimental protocols and a summary of quantitative data are provided to support further research and development in this promising field.

Introduction: The Significance of Anaplerosis

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for the complete oxidation of carbohydrates, fats, and proteins to generate ATP. The intermediates of the TCA cycle also serve as precursors for the biosynthesis of numerous vital molecules, including neurotransmitters. In several pathological states, these intermediates can become depleted, a phenomenon known as cataplerosis, leading to a decline in energy production and cellular function. Anaplerosis is the process of replenishing these TCA cycle intermediates, thereby restoring metabolic homeostasis[1][2][3].

This compound (also known as 3-hydroxypentanoic acid) is a five-carbon ketone body that serves as an anaplerotic substrate[4]. It is produced in the liver from the metabolism of odd-carbon fatty acids, such as heptanoate derived from triheptanoin[4][5]. Once it enters the brain and other tissues, this compound is metabolized to propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle, thus directly replenishing the cycle[6][7]. This anaplerotic function distinguishes it from the more common four-carbon ketone bodies (acetoacetate and β-hydroxybutyrate), which primarily provide acetyl-CoA and do not directly replenish TCA cycle intermediates.

Metabolism of Triheptanoin to this compound

The primary therapeutic strategy to elevate systemic levels of this compound is through the administration of triheptanoin.

-

Digestion and Absorption: Triheptanoin is a triglyceride that is hydrolyzed in the gut by lipases into glycerol and three molecules of heptanoate (a seven-carbon fatty acid)[5].

-

Hepatic Metabolism: Heptanoate is transported to the liver, where it undergoes β-oxidation. This process yields one molecule of propionyl-CoA and two molecules of acetyl-CoA[5].

-

Ketogenesis: The acetyl-CoA can enter the TCA cycle or be used for the synthesis of four-carbon ketone bodies. The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle[7][8]. A portion of the propionyl-CoA and acetyl-CoA in the liver is also used to generate the five-carbon ketone bodies, β-ketopentanoate and this compound (β-hydroxypentanoate)[9].

-

Systemic Distribution: this compound is then released into the bloodstream and transported to extrahepatic tissues, including the brain, where it can cross the blood-brain barrier[4].

Therapeutic Applications and Clinical Evidence

The anaplerotic properties of this compound, delivered via triheptanoin, have been investigated in several clinical conditions characterized by energy deficits.

Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

LC-FAOD are a group of inherited metabolic disorders where the body is unable to break down long-chain fatty acids for energy. This leads to a deficiency in acetyl-CoA and an accumulation of toxic intermediates. Triheptanoin provides an alternative energy source that bypasses the defective metabolic step and provides anaplerotic substrate to the TCA cycle.

Quantitative Clinical Data in LC-FAOD

| Clinical Outcome | Study Population | Treatment Duration | Key Findings | Reference |

| Annualized Major Clinical Event (MCE) Rate | 24 patients (rollover from CL201 study) | 23.0 months (mean) | Decreased from 1.76 events/year pre-triheptanoin to 0.96 events/year with triheptanoin (P = 0.0319). | [1][2] |

| Annualized MCE Rate | 20 patients (triheptanoin-naïve) | 15.7 months (mean) | Decreased from 2.33 events/year pre-triheptanoin to 0.71 events/year with triheptanoin. | [1][2] |

| Annualized MCE Rate | 33 patients (triheptanoin-naïve) | 27.4 months (mean) | Decreased from 2.00 events/patient/year pre-triheptanoin to 0.28 events/patient/year with triheptanoin (P = 0.0343), an 86% reduction. | [9] |

| Annualized MCE Rate | 24 patients (CL201 rollover) | 46.9 months (mean) | Decreased from 1.76 events/patient/year pre-triheptanoin to 1.00 events/patient/year with triheptanoin (P = 0.0347), a 43% reduction. | [9] |

| Emergency Service Applications and Hospitalizations | 14 patients (compassionate use program) | Not specified | Significant reduction in the number of emergency service applications and hospitalizations per month (p < 0.01). | [10] |

| Creatine Kinase (CK) Levels during Metabolic Crises | 14 patients (compassionate use program) | Not specified | Substantial decrease following triheptanoin therapy (p < 0.0001). | [10] |

Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS)

Glut1DS is a rare genetic disorder caused by a deficiency of the glucose transporter protein type 1, which impairs glucose transport into the brain. This leads to a cerebral energy crisis, resulting in seizures, movement disorders, and developmental delay. Ketogenic diets are the standard of care, but are not always effective or well-tolerated. This compound, derived from triheptanoin, can provide an alternative, anaplerotic fuel source for the brain.

Quantitative Clinical Data in Glut1DS

| Clinical Outcome | Study Population | Treatment Duration | Key Findings | Reference |

| Overall Seizure Frequency | 36 patients (not on ketogenic diet) | 8 weeks (placebo-controlled) | Median 12.6% reduction from baseline in the triheptanoin arm (not statistically significant vs. placebo). | [4][11] |

| Absence Seizure Frequency | 8 patients with only absence seizures | 8 weeks (placebo-controlled) | Median 62.2% reduction in seizure frequency from baseline. | [4][11] |

| Spike-Wave Discharges on EEG | 11 patients | Not specified | Robust decrease in all patients who manifested them. | [12] |

| Cerebral Metabolic Rate | 11 patients | Not specified | Increased in most patients. | [12] |

| Frequency of Disabling Movement Disorders | 43 patients | 10 weeks (crossover study) | No significant difference between triheptanoin and placebo. | [13][14] |

Preclinical Evidence in Epilepsy

Preclinical studies in rodent models of epilepsy have provided further evidence for the anticonvulsant effects of triheptanoin, likely mediated by this compound.

Quantitative Preclinical Data in Epilepsy Models

| Epilepsy Model | Animal | Treatment | Key Findings | Reference |

| Corneal Kindling | CF1 mice | 35% triheptanoin diet for 3 weeks | Delayed development of kindled seizures. | [11] |

| Pilocarpine-induced Status Epilepticus (SE) | Mice | 35% triheptanoin diet | Halved the susceptibility to pentylenetetrazole (PTZ)-induced tonic extension seizures. | [11] |

| GABA(A)γ2(R43Q) Genetic Mouse Model | Mice | Triheptanoin-supplemented diet from weaning for 3 weeks | Halved the time spent in seizures due to a reduction in both spike-and-wave discharge (SWD) occurrence and duration. | [13] |

| Pilocarpine-induced SE | Mice | 35% triheptanoin diet | Increased the pentylenetetrazole tonic seizure threshold during the chronic epileptic stage. | [1] |

Proposed Signaling Pathways

The primary mechanism of action of this compound is through anaplerosis of the TCA cycle. This replenishment of TCA cycle intermediates is proposed to modulate key cellular signaling pathways involved in energy sensing, cell growth, and stress response, such as the mTOR and AMPK pathways.

Anaplerosis and mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and cellular energy status[8][15][16][17]. The mTORC1 complex is activated under conditions of energy and nutrient sufficiency, promoting anabolic processes. Anaplerosis, by ensuring a robust TCA cycle and adequate ATP production, likely contributes to maintaining an energy state conducive to mTORC1 activity, thereby supporting neuronal health and function. Conversely, in pathological states with energy deficits, mTORC1 signaling is suppressed. By restoring TCA cycle function, this compound may help to normalize mTORC1 signaling.

References

- 1. Effects of triheptanoin (UX007) in patients with long-chain fatty acid oxidation disorders: Results from an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tricarboxylic Acid Cycle Intermediates and Individual Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized, double‐blind trial of triheptanoin for drug‐resistant epilepsy in glucose transporter 1 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triheptanoin for glucose transporter type I deficiency (G1D): Modulation of human ictogenesis, cerebral metabolic rate and cognitive indices by a food supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurologylive.com [neurologylive.com]

- 14. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 15. researchgate.net [researchgate.net]

- 16. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxyvaleric Acid in Human Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvaleric acid, also known as 3-hydroxypentanoic acid, is a five-carbon ketone body that serves as an important intermediate in human metabolism.[1][2] Unlike the more common four-carbon ketone bodies, acetoacetate and 3-hydroxybutyrate, this compound plays a unique anaplerotic role, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle.[1][2] Its presence and concentration in biological fluids are of significant interest as they can be indicative of underlying metabolic disorders, particularly organic acidurias such as propionic acidemia and methylmalonic acidemia.[3][4] This technical guide provides an in-depth overview of the core aspects of this compound in human physiology, including its metabolic pathways, physiological concentrations, and analytical methodologies for its quantification.

Data Presentation

Quantitative Data Summary

The concentration of this compound in human biological fluids is a key indicator of metabolic status. The following tables summarize the reported concentrations in healthy individuals and in pathological conditions.

| Biological Fluid | Physiological Concentration (Normal Range) | Reference |

| Plasma/Blood | 1.0 µM (Range: 0.0 - 2.0 µM) | |

| Cerebrospinal Fluid (CSF) | 1 µM (Range: 0 - 2 µM) | |

| Urine | 0 - 0 mmol/mol creatinine | [4] |

| Pathological Condition | Biological Fluid | Reported Concentration Range | Reference |

| Propionic Acidemia | Urine | Significantly increased | [5][6][7][8] |

| Plasma | Elevated | [9] | |

| Methylmalonic Acidemia | Urine | Increased | [3][10] |

| Plasma | Elevated | [11] |

Metabolic Pathways

The metabolism of this compound is intricately linked to the catabolism of odd-chain fatty acids and certain amino acids. The key pathways are its biosynthesis from propionyl-CoA and its subsequent degradation to enter the TCA cycle.

Biosynthesis of this compound

The primary precursor for the synthesis of this compound is propionyl-CoA. Propionyl-CoA is derived from several sources, including the beta-oxidation of odd-chain fatty acids, and the catabolism of the amino acids valine, isoleucine, methionine, and threonine.

The biosynthesis is thought to occur via the condensation of propionyl-CoA with acetyl-CoA, a reaction catalyzed by 3-oxoacyl-CoA thiolase.[3][4] This is followed by reduction to form 3-hydroxyvaleryl-CoA, which can then be hydrolyzed to this compound.

Anaplerotic Role and Degradation

This compound serves an anaplerotic function by being metabolized to intermediates of the TCA cycle, thereby replenishing the cycle's carbon skeletons.[1] This pathway is crucial for cellular energy metabolism, especially under conditions where TCA cycle intermediates are depleted. The degradation of this compound ultimately leads to the formation of succinyl-CoA.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for both research and clinical diagnostics. The following sections detail the methodologies for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from methods developed for similar short-chain hydroxy fatty acids.[12]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (C5H10O3, MW: 118.13), a potential precursor ion [M-H]⁻ would be m/z 117.1.

Quantification of this compound in Human Urine by GC-MS

This protocol is based on established methods for urinary organic acid analysis.[13][14][15][16][17]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog).

-

Acidify the sample to a pH of approximately 1-2 with HCl.

-

Extract the organic acids with two portions of 2 mL of ethyl acetate. Vortex and centrifuge to separate the layers.

-

Combine the organic layers and evaporate to dryness under nitrogen.

-

Derivatize the dried residue to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. Heat at 60-70°C for 30-60 minutes.

2. Gas Chromatography Conditions

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

-

Injection Mode: Splitless injection is often used for trace analysis.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard to enhance sensitivity and selectivity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Organic Acids, Comprehensive, Quantitative | HealthMatters.io [healthmatters.io]

- 4. 3-Hydroxyvaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Increased excretion of lactate, glutarate, 3-hydroxyisovalerate and 3-methylglutaconate during clinical episodes of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionyl-CoA carboxylase deficiency: case report, effect of low-protein diet and identification of 3-oxo-2-methylvaleric acid 3-hydroxy-2-methylvaleric acid, and maleic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-imd.org [e-imd.org]

- 8. Organic acid disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]